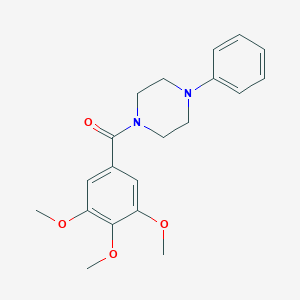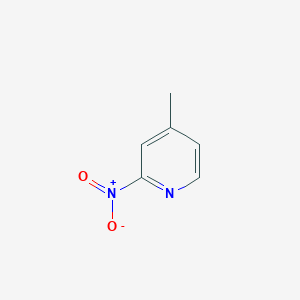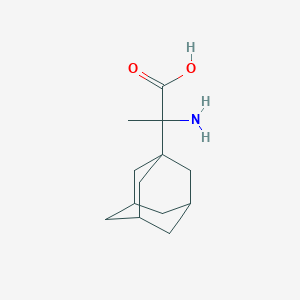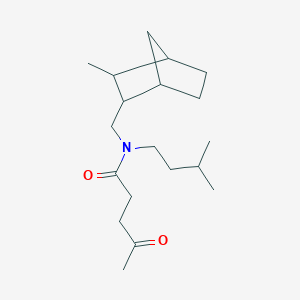
1-Phenyl-4-(3,4,5-trimethoxybenzoyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-4-(3,4,5-trimethoxybenzoyl)piperazine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as TFMPP and is a member of the piperazine family of compounds. TFMPP has been shown to have a range of biochemical and physiological effects, making it an interesting subject for scientific research.
Mechanism Of Action
TFMPP acts as a partial agonist of the 5-HT2A receptor, which is a subtype of the serotonin receptor. This receptor is involved in a range of physiological processes, including mood regulation and perception. TFMPP has been shown to have a range of effects on the serotonergic system, including the modulation of serotonin release and the inhibition of serotonin reuptake.
Biochemical And Physiological Effects
TFMPP has been shown to have a range of biochemical and physiological effects, including the modulation of serotonin release and the inhibition of serotonin reuptake. Additionally, TFMPP has been shown to have effects on other neurotransmitter systems, including dopamine and norepinephrine.
Advantages And Limitations For Lab Experiments
One of the primary advantages of using TFMPP in scientific research is its specificity for the 5-HT2A receptor. This allows researchers to study the effects of this receptor subtype in isolation, without the confounding effects of other receptor subtypes. However, one limitation of using TFMPP in lab experiments is its potential for off-target effects on other receptor subtypes.
Future Directions
There are a number of potential future directions for research on TFMPP. One area of interest is the role of TFMPP in the treatment of neuropsychiatric disorders, including depression and anxiety. Additionally, further research is needed to better understand the mechanisms of action of TFMPP and its effects on other neurotransmitter systems. Finally, the development of more selective agonists for the 5-HT2A receptor could lead to new insights into the function of this receptor subtype.
Synthesis Methods
The synthesis of TFMPP involves the reaction of piperazine with 3,4,5-trimethoxybenzoyl chloride and phenyl magnesium bromide. This reaction results in the formation of TFMPP, which can be purified through a series of chromatography techniques.
Scientific Research Applications
TFMPP has been studied for its potential applications in a range of scientific research areas, including neuroscience, pharmacology, and toxicology. One of the primary applications of TFMPP is in the study of the serotonergic system, which is involved in a range of physiological processes, including mood regulation, appetite, and sleep.
properties
CAS RN |
17766-63-1 |
|---|---|
Product Name |
1-Phenyl-4-(3,4,5-trimethoxybenzoyl)piperazine |
Molecular Formula |
C20H24N2O4 |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
(4-phenylpiperazin-1-yl)-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C20H24N2O4/c1-24-17-13-15(14-18(25-2)19(17)26-3)20(23)22-11-9-21(10-12-22)16-7-5-4-6-8-16/h4-8,13-14H,9-12H2,1-3H3 |
InChI Key |
TYBAPDCCMCKUPD-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)C3=CC=CC=C3 |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)C3=CC=CC=C3 |
Other CAS RN |
17766-63-1 |
synonyms |
1-Phenyl-4-(3,4,5-trimethoxybenzoyl)piperazine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Methyl benzo[c]cinnoline-4-carboxylate](/img/structure/B99190.png)








![2-Chloro-7-methyl-4h-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B99210.png)
